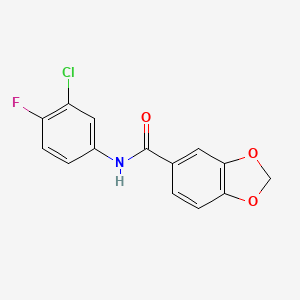

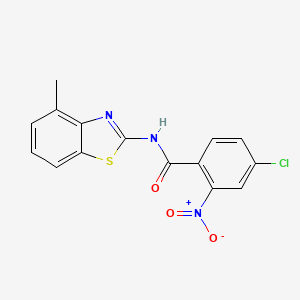

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide is a research chemical with a complex structure involving isoxazole and carboxamide groups. It's synthesized for various scientific purposes, excluding drug usage or dosage.

Synthesis Analysis

The synthesis involves multiple steps, including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde. The process aims for practicality with high yield and low cost (Su Wei-ke, 2008).

Molecular Structure Analysis

The structure of similar compounds has been determined through crystallographic studies, confirming the planarity of the molecule apart from certain substituent groups which may be oriented perpendicular to the main molecular plane. These findings help understand the compound's chemical behavior and interaction potential (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

Chemical Reactions and Properties

Chemical reactions involve nucleophilic and electrophilic interactions due to the presence of various functional groups. The compound's reactivity can be understood through its synthesis process and its interaction with other chemicals during this process. The specificity of the reactions can lead to different products based on the conditions set during the synthesis (G. Yu et al., 2009).

Applications De Recherche Scientifique

Antimicrobial and Antiviral Applications

Compounds with chloro and fluoro substitutions, as seen in this isoxazolecarboxamide derivative, often exhibit significant antimicrobial and antiviral activities. For instance, chlorogenic acid (CGA) has been recognized for its antibacterial, antiviral, and anti-microbial properties, suggesting that similarly structured compounds could be explored for their potential in treating infections and inhibiting virus proliferation (Naveed et al., 2018).

Anti-inflammatory and Neuroprotective Effects

The presence of specific functional groups in the isoxazolecarboxamide backbone may confer anti-inflammatory and neuroprotective effects. Research on phenolic compounds like CGA has shown promising anti-inflammatory, hepatoprotective, cardioprotective, and neuroprotective roles. These findings suggest the potential for structurally similar compounds to be investigated for their efficacy in managing neurological disorders and inflammation-related conditions (Naveed et al., 2018).

Antioxidant Properties

The structural features of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4-isoxazolecarboxamide may contribute to antioxidant properties, which are critical in combating oxidative stress and related diseases. Compounds like CGA are known for their antioxidant activity, suggesting a research avenue for isoxazolecarboxamide derivatives in oxidative stress mitigation and as potential natural safeguard food additives (Naveed et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c1-10-6-3-4-9-14(10)21-18(23)15-11(2)24-22-17(15)16-12(19)7-5-8-13(16)20/h3-9H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKYFEHMDJSELT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6131567 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)

![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)

![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)

![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)

![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5542744.png)

![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)